![molecular formula C26H23N3O4S B3029843 Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate CAS No. 801316-10-9](/img/structure/B3029843.png)
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
Overview
Description
“Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate” is a chemical compound with the molecular formula C26H23N3O6S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. These include a carbamoyl group, a methoxyphenylamino group, and a methylquinolinylthio group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 505.55 . It is a solid at room temperature . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Novel Synthesis and Structural Studies
Synthesis Methods : The compound's synthesis involves novel methods, such as the one-pot synthesis of related quinoline derivatives, offering insights into efficient production techniques for similar compounds (Kovalenko et al., 2019).
Structural Analysis : Detailed structural analysis through techniques like X-ray diffraction, NMR, and LC/MS is vital for understanding the compound's properties and potential applications. Research in this area has been conducted on similar quinoline derivatives, providing a framework for analyzing Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate (Ukrainets et al., 2014).
Potential in Cancer Research
Antiproliferative Activity : Research on similar quinoline derivatives, such as the study of indenopyrazoles, highlights the potential of such compounds in inhibiting cancer cell proliferation. This suggests the possibility of exploring Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate for similar applications (Minegishi et al., 2015).
Molecular Docking and Drug Development : The synthesis of analogous compounds and their evaluation for antitumor activity, including molecular docking studies, indicates a promising avenue for drug development. This research can inform the exploration of Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate in similar contexts (Al-Suwaidan et al., 2016).
Synthesis and Characterization of Analogous Compounds
- Creation of Analogues : Studies on the synthesis of closely related compounds, such as the production of carbamate indole derivatives, provide a basis for understanding how slight variations in structure can lead to different biological activities, relevant for exploring the applications of Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate (Borisov et al., 2007).
Potential in Imaging and Diagnostic Studies
- Use in PET Radiotracers : The synthesis of carbon-11-labeled inhibitors for imaging in Alzheimer's disease demonstrates the potential for similar compounds in diagnostic imaging. This highlights the potential use of Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate in developing radiotracers or imaging agents (Gao et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[3-carbamoyl-4-(3-methoxyanilino)-8-methylquinolin-6-yl]sulfanylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-15-10-20(34-19-9-4-6-16(11-19)26(31)33-3)13-21-23(15)28-14-22(25(27)30)24(21)29-17-7-5-8-18(12-17)32-2/h4-14H,1-3H3,(H2,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCIEGYBFGBCQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)SC4=CC=CC(=C4)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121019 | |
Record name | Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate | |
CAS RN |
801316-10-9 | |
Record name | Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=801316-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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